5-Chloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide
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Overview
Description
5-Chloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide is a heterocyclic compound that contains both phosphorus and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide typically involves the reaction of 2-phenyl-1,3,2-benzodiazaphosphole with sulfur and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus trichloride, sulfur, and an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivative.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Chloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants or catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-phenyl-1,3,2-benzodiazaphosphole: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
2-Phenyl-1,3,2-benzodiazaphosphole: Lacks both the chlorine and sulfur atoms, resulting in different chemical properties and reactivity.
Uniqueness
5-Chloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide is unique due to the presence of both phosphorus and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
4600-17-3 |
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Molecular Formula |
C12H10ClN2PS |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
5-chloro-2-phenyl-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C12H10ClN2PS/c13-9-6-7-11-12(8-9)15-16(17,14-11)10-4-2-1-3-5-10/h1-8H,(H2,14,15,17) |
InChI Key |
BZBDLTMAECHPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=S)NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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